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Compound of Interest

Compound Name: Methyl cyclopentanecarboxylate

Cat. No.: B1359776

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
methyl cyclopentanecarboxylate (C7H120:2), a valuable building block in organic synthesis.
The information presented herein is essential for the structural elucidation, purity assessment,
and quality control of this compound in research and development settings. This document
summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, and outlines the fundamental experimental protocols for their acquisition.

Chemical Structure and Properties
o |[UPAC Name: methyl cyclopentanecarboxylate[1]

« Molecular Formula: C7H1202[1]

« Molecular Weight: 128.17 g/mol [1]

o CAS Number: 4630-80-2

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl
cyclopentanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.65 s 3H -OCHs
~2.70 p 1H -CH-
~1.85-1.50 m 8H -CH:- (cyclopentyl)

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment
~176 C=0 (ester)
~51 -OCHs

~43 -CH-

~30 -CH2-

~26 -CH2-

Infrared (IR) Spectroscopy

The following data represents the major absorption bands observed in the infrared spectrum of
methyl cyclopentanecarboxylate.

Wavenumber (cm—?) Intensity Functional Group
~2960 Strong C-H stretch (alkane)
~2870 Medium C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1450 Medium C-H bend (alkane)
~1170 Strong C-O stretch (ester)
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Mass Spectrometry (MS)

The mass spectrum of methyl cyclopentanecarboxylate is characterized by the following
major fragments.

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
m/z

87 99.99 [M - OCHs]*

69 43.0 [CsHe]*

100 13.90 [M - C2H4]*

55 14.50 [CaH7]*

67 12.40 [CsH7]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

A small quantity of methyl cyclopentanecarboxylate is dissolved in a deuterated solvent,
typically deuterated chloroform (CDCIs), to a concentration of approximately 5-25 mg/mL in a
standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

3.1.2. *H NMR Spectroscopy

Proton NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A
standard single-pulse experiment is utilized. Key acquisition parameters include a 30-degree

pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to ensure
an adequate signal-to-noise ratio.
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3.1.3. 133C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse
sequence (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by
removing C-H coupling.[2] Due to the low natural abundance of 13C, a larger number of scans
(typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a
spectrum with a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Neat Liquid Analysis

For a neat liquid sample, a drop of methyl cyclopentanecarboxylate is placed directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] A background
spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the
sample spectrum is collected. The instrument software automatically ratios the sample
spectrum to the background to generate the final transmittance or absorbance spectrum.
Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

A dilute solution of methyl cyclopentanecarboxylate is prepared in a volatile organic solvent,
such as ethyl acetate or hexane.

3.3.2. GC-MS Analysis

The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-
5ms). The injector temperature is typically set to 250°C. The oven temperature program usually
starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher
temperature (e.g., 280°C) to ensure the elution of the compound.[4] Helium is commonly used
as the carrier gas. The mass spectrometer is operated in electron ionization (El) mode at 70
eV. Data is collected in full scan mode over a mass range of m/z 40-400.[4]

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like methyl cyclopentanecarboxylate.

Compound Synthesis & Purification
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Caption: Workflow for the spectroscopic analysis of methyl cyclopentanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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